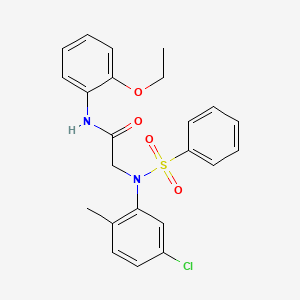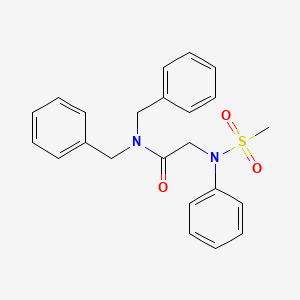
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as DBMPG, is a small molecule that has gained interest in the field of medicinal chemistry due to its potential as a therapeutic agent. DBMPG belongs to the class of amides and is a derivative of the amino acid glycine.
Mecanismo De Acción
The mechanism of action of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is not fully understood, but it has been proposed that it may act through multiple pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 by this compound may reduce inflammation and pain. This compound has also been shown to inhibit the activity of HDACs, enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by this compound may lead to changes in gene expression that result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is that it is a small molecule that can be easily synthesized in the laboratory. This compound has also been shown to have low toxicity in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease models. In addition, more studies are needed to determine the optimal dosage and administration route of this compound.
Direcciones Futuras
There are several future directions for the study of N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One direction is to further investigate its mechanism of action, particularly its effects on HDACs. Another direction is to study the effects of this compound in different disease models, such as arthritis and cancer. In addition, more studies are needed to optimize the synthesis of this compound and to determine its pharmacokinetic properties. Finally, the development of this compound analogs may lead to the discovery of more potent and selective therapeutic agents.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dibenzyl-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been studied for its potential as a therapeutic agent in various disease models. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 has been shown to reduce inflammation and pain in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. The mechanism of action of this compound in cancer cells is not fully understood, but it has been suggested that it may inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Propiedades
IUPAC Name |
N,N-dibenzyl-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-29(27,28)25(22-15-9-4-10-16-22)19-23(26)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16H,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNDDZNLOSEDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoate](/img/structure/B3567915.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3567922.png)
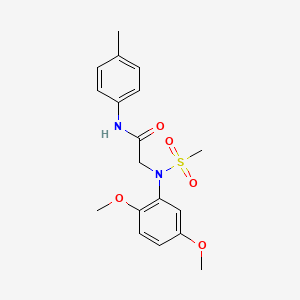
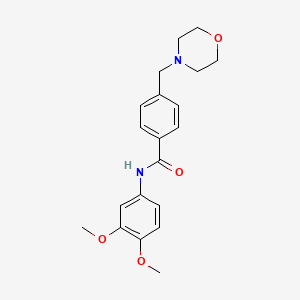
![N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567931.png)
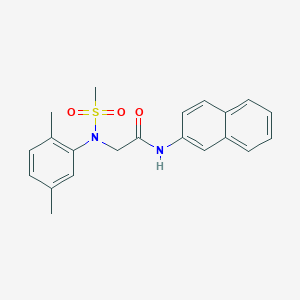
![N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567948.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3567960.png)
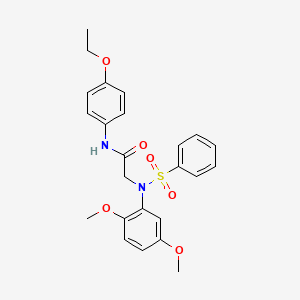
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567971.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567983.png)
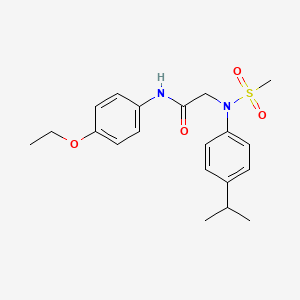
![N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3567993.png)
